Broad-Spectrum Antifungal Potency Against Critical Priority Pathogens: MIC80 Comparison with Clinical Isolates
(Rac)-NPD6433 demonstrates broad-spectrum antifungal activity against a panel of clinically relevant fungal pathogens, with MIC80 values ranging from 1.25 to 10 μg/mL under CLSI standard conditions. The most sensitive organism was an isolate of Cryptococcus neoformans, with an MIC80 of 1.25 μg/mL [1]. This potency is maintained across Candida albicans, Candida glabrata, and Candida auris, and importantly, no cross-resistance was observed in clinical isolates of C. albicans resistant to conventional azole antifungals [2].
| Evidence Dimension | Antifungal potency (MIC80) |
|---|---|
| Target Compound Data | 1.25 to 10 μg/mL |
| Comparator Or Baseline | C. neoformans isolate (most sensitive): 1.25 μg/mL; C. albicans clinical isolates: ≤10 μg/mL |
| Quantified Difference | MIC80 range spanning 1.25–10 μg/mL, with C. neoformans being 8-fold more sensitive than the upper end of the range |
| Conditions | CLSI standard broth microdilution assay against pathogenic yeast species |
Why This Matters
The low and consistent MIC80 values against diverse pathogens, including azole-resistant strains, validate (Rac)-NPD6433 as a robust tool for broad-spectrum antifungal studies and highlight its potential to address drug-resistant infections.
- [1] Iyer, K. R., et al. (2023). Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity. Cell Chemical Biology, 30(7), 795-810.e8. DOI: 10.1016/j.chembiol.2023.06.001 View Source
- [2] Iyer, K. R., et al. (2023). Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity. Cell Chemical Biology, 30(7), 795-810.e8. DOI: 10.1016/j.chembiol.2023.06.001 View Source
